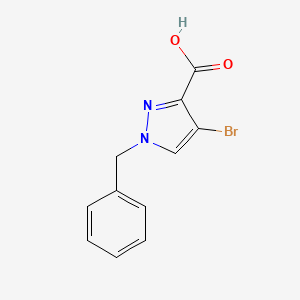

1-Benzyl-4-bromopyrazole-3-carboxylic acid

Description

Significance of the Pyrazole (B372694) Nucleus in Heterocyclic Chemistry

The pyrazole ring is a privileged scaffold in medicinal chemistry and materials science due to its unique physicochemical properties. nih.gov It is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure that imparts a range of notable characteristics. nih.govijraset.com The presence of both a hydrogen bond donor (the N-1 proton in unsubstituted pyrazoles) and a hydrogen bond acceptor (the N-2 nitrogen) allows for diverse interactions with biological targets. nih.gov Furthermore, the pyrazole core is relatively stable and resistant to metabolic degradation, making it an attractive component in the design of therapeutic agents. globalresearchonline.net

The aromatic nature of the pyrazole ring, arising from the delocalization of six π-electrons, contributes to its stability and allows for a variety of substitution patterns. ijraset.com This versatility enables chemists to fine-tune the steric, electronic, and lipophilic properties of pyrazole-containing molecules to optimize their function. The pyrazole nucleus is a key constituent in a number of commercially successful pharmaceuticals, highlighting its importance in drug discovery. nih.gov Beyond medicine, pyrazole derivatives have found applications as agrochemicals, dyes, and fluorescent agents. globalresearchonline.netorientjchem.org

Overview of Substituted Pyrazole Carboxylic Acids in Academic Research

Substituted pyrazole carboxylic acids represent a significant subclass of pyrazole derivatives that have garnered substantial attention in academic and industrial research. The carboxylic acid functional group introduces a key site for molecular interactions, particularly hydrogen bonding, and provides a handle for further chemical modifications, such as the formation of esters and amides. eurekaselect.comresearchgate.net

Research into substituted pyrazole carboxylic acids has revealed a broad spectrum of biological activities. These compounds have been investigated for their potential as antimicrobial, anti-inflammatory, analgesic, and anticancer agents. eurekaselect.comresearchgate.net The specific substitution pattern on the pyrazole ring plays a crucial role in determining the biological and pharmacological properties of these molecules. The ability to systematically vary substituents at different positions of the pyrazole carboxylic acid scaffold allows for the exploration of structure-activity relationships (SAR), a fundamental concept in medicinal chemistry. nih.gov The synthesis of diverse libraries of substituted pyrazole carboxylic acids is a common strategy in the quest for new and improved therapeutic agents. mdpi.com

Specific Context of 1-Benzyl-4-bromopyrazole-3-carboxylic acid as a Subject of Advanced Chemical Research

This compound is a specific example of a substituted pyrazole carboxylic acid that serves as a building block in organic synthesis. An analysis of its structure reveals several key features that make it a valuable intermediate in advanced chemical research. The benzyl (B1604629) group at the 1-position enhances the lipophilicity of the molecule, which can influence its solubility and interaction with nonpolar environments. The bromine atom at the 4-position is a particularly important feature, as it can serve as a handle for a variety of cross-coupling reactions, such as the Suzuki and Heck reactions. This allows for the introduction of a wide range of other functional groups at this position, enabling the synthesis of a diverse array of more complex molecules.

The carboxylic acid group at the 3-position provides a site for derivatization, such as the formation of amides, which is a common strategy in the development of new drug candidates. While extensive research specifically focused on the biological activities of this compound is not widely documented in publicly available literature, its structural motifs are present in molecules that are the subject of patent applications, suggesting its utility in the synthesis of proprietary compounds. The combination of the benzyl, bromo, and carboxylic acid functionalities on the pyrazole core makes this compound a versatile platform for the construction of novel chemical entities with potential applications in medicinal chemistry and materials science.

General Synthetic Routes to Pyrazole Carboxylic Acids

The construction of the pyrazole carboxylic acid scaffold is a critical step in the synthesis of the target compound. Various methodologies have been developed to achieve this, ranging from traditional cyclization reactions to more complex multi-component strategies.

Cyclization and Condensation Reactions

The most fundamental and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.orgrsc.org This reaction forms the pyrazole ring through a dehydration process. For the synthesis of pyrazole-3-carboxylic acids, a β-ketoester can be reacted with hydrazine hydrate. The resulting pyrazolone intermediate can then be further functionalized.

Another classical approach involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines. nih.govslideshare.net The reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to yield the pyrazole ring. The specific substituents on the starting materials determine the final substitution pattern of the pyrazole.

| Reaction Type | Reactants | Key Features |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds, Hydrazines | Classic, versatile, forms pyrazole ring via cyclocondensation. beilstein-journals.orgrsc.org |

| Michael Addition/Cyclization | α,β-Unsaturated carbonyls, Hydrazines | Provides access to various substituted pyrazoles. nih.govslideshare.net |

Vilsmeier Reaction Approaches for Pyrazole-4-carboxylic Acid Scaffolds

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocyclic compounds, including pyrazoles. scispace.commdpi.com This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent. researchgate.netchemmethod.com This electrophilic species then attacks the pyrazole ring, usually at the 4-position, to introduce a formyl group (-CHO). scispace.com The resulting pyrazole-4-carbaldehyde is a key intermediate that can be readily oxidized to the corresponding carboxylic acid. nih.govorientjchem.org This two-step process provides a reliable route to pyrazole-4-carboxylic acids. researchgate.net

| Reagents | Intermediate Product | Final Product |

| POCl₃, DMF | Pyrazole-4-carbaldehyde | Pyrazole-4-carboxylic acid (after oxidation) |

Hydrolysis of Ester Precursors to Carboxylic Acids

A common and straightforward method for obtaining carboxylic acids is through the hydrolysis of their corresponding esters. In the context of pyrazole synthesis, it is often more convenient to synthesize a pyrazole ester derivative first, which can then be converted to the carboxylic acid in a subsequent step. nih.gov The synthesis of pyrazole esters can be achieved through various cyclization and condensation reactions, similar to those used for the carboxylic acids themselves, but starting with an ester-containing precursor like a β-ketoester. orientjchem.orgresearchgate.net

The hydrolysis of the ester can be carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, is frequently employed, using reagents such as sodium hydroxide or potassium hydroxide, followed by acidification to yield the carboxylic acid. nih.govmdpi.com

| Hydrolysis Condition | Reagents |

| Basic (Saponification) | NaOH or KOH, followed by acid |

| Acidic | Strong acid (e.g., HCl, H₂SO₄) |

Multi-component Reaction Strategies for Pyrazole Ring Formation

Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical methods for the synthesis of complex molecules, including substituted pyrazoles. beilstein-journals.orgrsc.orgmdpi.com These reactions involve the combination of three or more starting materials in a single pot to form a product that contains portions of all the reactants. nih.govrsc.org

Several MCRs have been developed for the synthesis of pyrazole-4-carboxylates. For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can be catalyzed by a mild and efficient catalyst like Yb(PFO)₃ to produce highly substituted pyrazoles. beilstein-journals.org Another notable MCR is a four-component reaction involving aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate, which can lead to the formation of fused pyrazole systems like dihydropyrano[2,3-c]pyrazoles. rsc.orgmdpi.com These MCRs offer significant advantages in terms of efficiency, diversity, and the ability to construct complex molecular architectures in a single step. beilstein-journals.orgnih.gov

| Number of Components | Reactants | Catalyst/Conditions | Product Type |

| Three | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles beilstein-journals.org |

| Four | Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate | Piperidine, aqueous medium | Pyrano[2,3-c]pyrazoles mdpi.com |

N-Benzylation Strategies for Pyrazole Derivatives

The introduction of a benzyl group onto the nitrogen atom of the pyrazole ring is a crucial step in the synthesis of the target compound. N-alkylation of pyrazoles is typically achieved by reacting the pyrazole with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. nih.govsci-hub.se The base, commonly potassium carbonate or sodium hydride, deprotonates the N-H of the pyrazole ring, generating a pyrazolate anion which then acts as a nucleophile to displace the halide from the benzyl group. nih.gov

The regioselectivity of N-alkylation on unsymmetrically substituted pyrazoles can be influenced by steric factors. sci-hub.sesemanticscholar.org For pyrazoles with a bulky substituent at the C-3 position, alkylation may preferentially occur at the N-1 position to minimize steric hindrance. sci-hub.se Alternative methods for N-alkylation involve the use of trichloroacetimidate electrophiles under Brønsted acid catalysis, offering a milder alternative to traditional methods that require strong bases. semanticscholar.org

| Alkylating Agent | Base/Catalyst | Key Features |

| Benzyl halide (e.g., Benzyl bromide) | K₂CO₃ or NaH | Common, effective, regioselectivity can be sterically influenced. nih.govsci-hub.se |

| Benzyl trichloroacetimidate | Brønsted acid | Milder conditions, avoids strong bases. semanticscholar.org |

Bromination Methodologies on Pyrazole Ring Systems

The final key functionalization step is the introduction of a bromine atom onto the pyrazole ring. Electrophilic bromination is the most common method for this transformation. mdpi.comnih.gov The reactivity of the pyrazole ring towards electrophiles allows for direct bromination using various brominating agents.

N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the bromination of pyrazoles. mdpi.com The reaction is often carried out in a suitable solvent such as carbon tetrachloride. Another approach involves the use of elemental bromine, which can also effectively brominate the pyrazole core. dtic.mil For the synthesis of 4-bromopyrazoles, a one-pot reaction of 1,3-diketones, arylhydrazines, and N-bromosaccharin in the presence of a solid-supported acid catalyst has been reported to be efficient and regioselective. scielo.org.mxresearchgate.net The position of bromination on the pyrazole ring is influenced by the existing substituents and the reaction conditions.

| Brominating Agent | Conditions/Catalyst |

| N-Bromosuccinimide (NBS) | CCl₄ |

| Elemental Bromine (Br₂) | Various solvents |

| N-Bromosaccharin | Silica gel supported sulfuric acid |

An exploration of advanced and sustainable methods for the synthesis of pyrazole carboxylic acids reveals a dynamic field of chemical research. This article focuses on the synthetic methodologies applicable to this compound and its precursors, with a particular emphasis on catalytic strategies, green chemistry applications, and innovative flow chemistry techniques.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-bromopyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-9-7-14(13-10(9)11(15)16)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSMFTFLCGDYEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

Generally, electrophilic substitution on the pyrazole ring, such as nitration or halogenation, occurs preferentially at the C4 position if it is unsubstituted. However, in this molecule, the C4 position is already occupied by a bromine atom. Further electrophilic substitution would likely require harsh reaction conditions and may lead to a mixture of products or decomposition. The substitution would most likely occur at the C5 position, though the combined deactivating effects of the bromo and carboxyl groups make this challenging.

Nucleophilic Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group at the C3 position is a prime site for nucleophilic acyl substitution, enabling the synthesis of a variety of important derivatives such as esters and amides.

Esterification of 1-Benzyl-4-bromopyrazole-3-carboxylic acid can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and driving it towards the ester product often requires using the alcohol as the solvent or removing the water formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com

Alternative methods for esterification that proceed under milder conditions are also available. For instance, reacting the carboxylic acid with an alkyl halide in the presence of a base can yield the corresponding ester. Another efficient method involves the use of coupling agents that activate the carboxylic acid, facilitating the attack of the alcohol. Additionally, N-bromosuccinimide (NBS) has been reported as an efficient catalyst for the direct esterification of aryl and alkyl carboxylic acids under neat reaction conditions. nih.gov

Table 1: Examples of Esterification Reactions

| Alcohol | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Methanol (B129727) | H2SO4 (catalyst), reflux | Methyl 1-benzyl-4-bromopyrazole-3-carboxylate | masterorganicchemistry.commasterorganicchemistry.com |

| Ethanol | TsOH (catalyst), Dean-Stark trap | Ethyl 1-benzyl-4-bromopyrazole-3-carboxylate | masterorganicchemistry.com |

| Benzyl (B1604629) alcohol | DCC, DMAP, CH2Cl2, rt | Benzyl 1-benzyl-4-bromopyrazole-3-carboxylate | organic-chemistry.org |

| Isopropanol | NBS (catalyst), 70 °C | Isopropyl 1-benzyl-4-bromopyrazole-3-carboxylate | nih.gov |

The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with an amine. This transformation often requires the activation of the carboxylic acid, which can be achieved by converting it to a more reactive acyl chloride or by using peptide coupling reagents. The resulting activated intermediate then readily reacts with a primary or secondary amine to form the corresponding amide.

Direct amidation methods have also been developed. For instance, the reaction of 1,3-diphenylpyrazole-4-carboxaldehyde with various aniline (B41778) derivatives in the presence of acetic acid and methanol has been reported to yield the corresponding Schiff bases, which can be considered as precursors to amides. ekb.eg

Nitriles can be synthesized from the primary amide derivative through dehydration. A common method for this conversion is the use of dehydrating agents such as phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2).

Table 2: Examples of Amide and Nitrile Formation Reactions

| Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Aniline | 1. SOCl2, reflux; 2. Aniline, pyridine | N-phenyl-1-benzyl-4-bromopyrazole-3-carboxamide | ekb.eg |

| Ammonia | 1. (COCl)2, DMF (cat.), CH2Cl2; 2. NH3 | 1-Benzyl-4-bromopyrazole-3-carboxamide | |

| 1-Benzyl-4-bromopyrazole-3-carboxamide | P4O10, heat | 1-Benzyl-4-bromopyrazole-3-carbonitrile | N/A |

Cross-Coupling Reactions at the Bromine Position

The bromine atom at the C4 position of the pyrazole ring is a versatile handle for the introduction of a wide array of substituents through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. mdpi.commdpi.com this compound is a suitable substrate for this reaction, where the bromine atom can be coupled with various aryl, heteroaryl, or vinyl boronic acids or their esters. nih.govnih.govresearchgate.net

The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand and base is crucial for the efficiency of the coupling reaction and can be optimized depending on the specific substrates used. The benzyl protection on the pyrazole nitrogen is generally stable under these conditions. nih.gov

Table 3: Examples of Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 1-Benzyl-4-phenylpyrazole-3-carboxylic acid | mdpi.commdpi.com |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane | 1-Benzyl-4-(4-methoxyphenyl)pyrazole-3-carboxylic acid | nih.gov |

| Pyridine-3-boronic acid | Pd2(dba)3 / SPhos | K3PO4 | Dioxane/H2O | 1-Benzyl-4-(pyridin-3-yl)pyrazole-3-carboxylic acid | nih.gov |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)2 / XPhos | K3PO4 | Toluene | 1-Benzyl-4-vinylpyrazole-3-carboxylic acid | researchgate.net |

Beyond the Suzuki-Miyaura coupling, the bromine atom on the pyrazole ring can participate in a variety of other important cross-coupling reactions.

Heck Reaction: This reaction allows for the coupling of the bromopyrazole with alkenes in the presence of a palladium catalyst and a base to form substituted alkenes. organic-chemistry.orgthermofisher.comnih.govbeilstein-journals.org This method is highly valuable for the synthesis of vinyl-substituted pyrazoles.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction enables the coupling of the bromopyrazole with terminal alkynes, leading to the formation of alkynyl-substituted pyrazoles. wikipedia.orgwashington.edulibretexts.orgorganic-chemistry.org These products are versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the bromopyrazole and a primary or secondary amine. libretexts.orgwikipedia.orgresearchgate.netresearchgate.netorganic-synthesis.com This provides a direct route to amino-substituted pyrazole derivatives.

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse functionalities at the C4 position and enabling the synthesis of a wide range of complex molecules.

Table 4: Overview of Other Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Heck Reaction | Alkene | Pd(OAc)2, PPh3, Et3N | 4-Vinylpyrazole derivative | thermofisher.comnih.govbeilstein-journals.org |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh3)2Cl2, CuI, Et3N | 4-Alkynylpyrazole derivative | wikipedia.orglibretexts.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Amine | Pd2(dba)3, BINAP, NaOtBu | 4-Aminopyrazole derivative | wikipedia.orgresearchgate.netorganic-synthesis.com |

Cyclization Reactions for Fused Heterocyclic Systems

The molecular architecture of this compound serves as a versatile platform for the synthesis of complex fused heterocyclic systems. The presence of three distinct reactive sites—the carboxylic acid at C3, the bromo substituent at C4, and the N-benzyl group—allows for a variety of intramolecular and intermolecular cyclization strategies. These reactions are crucial for creating novel polycyclic molecules with potential applications in medicinal and materials chemistry. airo.co.inresearchgate.net

Key cyclization strategies for this compound involve leveraging the carboxylic acid group for condensation reactions, utilizing the bromine atom for transition-metal-catalyzed cross-coupling, and exploiting the reactivity of the pyrazole ring itself.

Condensation Reactions of the Carboxylic Acid Group: The carboxylic acid moiety is a primary site for building fused rings. By converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, it can readily react with binucleophiles to form new heterocyclic rings. mdpi.comresearchgate.net For example, reaction with ortho-diamines can lead to the formation of pyrazolo-fused imidazole (B134444) systems. Similarly, reactions with ortho-aminophenols or ortho-aminothiophenols can yield pyrazolo-fused oxazoles and thiazoles, respectively. Another approach is the acid-catalyzed intramolecular cyclization, such as a Friedel-Crafts acylation onto the pendant benzyl group's aromatic ring, to form a fused ketone.

Transition-Metal-Catalyzed Cyclizations: The bromine atom at the C4 position is ideally suited for palladium-catalyzed intramolecular cross-coupling reactions. researchgate.net If a suitable coupling partner, such as a vinyl or aryl group, is introduced onto the N1-benzyl substituent, an intramolecular Heck or Suzuki reaction can be initiated. This strategy facilitates the formation of a new ring fused between the C4 and C5 positions of the pyrazole core and the N1-side chain, leading to rigid, polycyclic structures.

Oxidative Cyclization: Intramolecular oxidative C-H/O-H coupling represents a modern and efficient method for forming fused lactone systems. nih.gov In this type of reaction, the carboxylic acid can be converted into a carboxyl radical, which can then attack a C-H bond on the nearby benzyl group's phenyl ring. This process, often mediated by strong oxidizing agents, results in the formation of a pyrazolo-fused benzocoumarin, a valuable heterocyclic scaffold. nih.gov

The table below summarizes potential cyclization reactions starting from this compound and its derivatives.

| Reaction Type | Reactant(s) / Conditions | Resulting Fused System | Reference Principle |

|---|---|---|---|

| Cyclocondensation | 1. SOCl₂ or (COCl)₂ 2. An ortho-diamine (e.g., 1,2-diaminobenzene) | Pyrazolo[3,4-b]benzimidazole derivative | mdpi.com |

| Intramolecular Heck Reaction | Derivative with a vinyl group on the N-benzyl side chain; Pd(0) catalyst, base | Dihydro-pyrrolo[1,2-b]pyrazolone derivative | researchgate.net |

| Intramolecular Oxidative C-H/O-H Coupling | K₂S₂O₈ or Cu catalyst | Pyrazolo-fused benzocoumarin | nih.gov |

| Intramolecular Friedel-Crafts Acylation | 1. SOCl₂ 2. AlCl₃ or Polyphosphoric Acid (PPA) | Indeno[1,2-c]pyrazol-4(1H)-one derivative | researchgate.net |

Reaction Mechanisms of Pyrazole Transformations

Understanding the mechanisms underlying the transformations of this compound is fundamental to controlling reaction outcomes and designing synthetic pathways to complex fused heterocycles. The primary mechanisms involve nucleophilic acyl substitution, palladium-catalyzed cross-coupling cycles, and radical-mediated cyclizations.

Mechanism of Cyclocondensation: The formation of fused systems via the carboxylic acid group typically proceeds through a two-stage mechanism.

Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more electrophilic species, most commonly an acyl chloride, by treatment with an agent like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net This step enhances the reactivity of the carbonyl carbon.

Nucleophilic Attack and Cyclization: A binucleophile, such as an ortho-diamine, is then introduced. The reaction proceeds via a nucleophilic acyl substitution, where one of the amino groups attacks the acyl chloride to form an amide intermediate. mdpi.com The second step involves an intramolecular cyclization, where the remaining amino group attacks an electrophilic center, often followed by a dehydration step, to close the new ring and form the final, stable fused heterocyclic system. mdpi.com

Mechanism of Palladium-Catalyzed Intramolecular Cyclization: The mechanism for an intramolecular Heck reaction, a powerful tool for C-C bond formation, follows a well-established catalytic cycle.

Oxidative Addition: A low-valent palladium(0) complex reacts with the C4-Br bond of the pyrazole ring, undergoing oxidative addition to form a Pd(II) intermediate.

Intramolecular Insertion (Carbopalladation): If an alkene is present on the N-benzyl side chain, it inserts into the Pd-C bond in an intramolecular fashion. This key step forms the new carbon-carbon bond and creates a new, larger ring fused to the pyrazole.

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, re-forming a double bond within the newly formed ring and generating a palladium-hydride species.

Reductive Elimination: The catalyst is regenerated to its Pd(0) state, typically through reductive elimination of H-Br with the help of a base, allowing the cycle to continue.

Mechanism of Radical-Mediated C-O Bond Formation: The intramolecular oxidative coupling of the carboxylic acid to the benzyl group's phenyl ring involves a homolytic (radical) pathway. nih.gov

Carboxyl Radical Formation: An oxidizing agent, such as potassium persulfate (K₂S₂O₈), initiates the process by oxidizing the carboxylate anion to an oxygen-centered carboxyl radical.

Homolytic Aromatic Substitution: This highly reactive radical undergoes an intramolecular addition to the aromatic ring of the benzyl group. This step forms a new C-O bond and a stabilized aryl radical intermediate.

Aromatization: The intermediate is then oxidized and loses a proton (or simply loses a hydrogen radical) to restore the aromaticity of the ring, yielding the final fused lactone product, a pyrazolo-benzocoumarin. nih.gov

The table below outlines the key mechanistic steps for these transformations.

| Transformation | Key Mechanistic Steps | Key Intermediates | Reference Principle |

|---|---|---|---|

| Cyclocondensation | 1. Acyl chloride formation 2. Nucleophilic acyl substitution 3. Intramolecular cyclization/dehydration | Acyl chloride, Amide intermediate | mdpi.comresearchgate.net |

| Intramolecular Heck Reaction | 1. Oxidative addition 2. Carbopalladation 3. β-Hydride elimination 4. Reductive elimination | Organopalladium(II) complex | researchgate.net |

| Oxidative C-H/O-H Coupling | 1. Carboxyl radical formation 2. Intramolecular homolytic aromatic substitution 3. Aromatization | Carboxyl radical, Aryl radical | nih.gov |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Investigations

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide the primary framework for the structural elucidation of 1-Benzyl-4-bromopyrazole-3-carboxylic acid. Based on data from closely related structures, such as 1-benzyl-1H-pyrazole-4-carboxylic acid and other substituted pyrazoles, a detailed spectral assignment can be predicted. umich.edursc.orgchemicalbook.com

In the ¹H NMR spectrum, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 12.0-13.0 ppm, due to strong deshielding and hydrogen bonding. libretexts.org The protons of the benzyl (B1604629) group would present as a singlet for the methylene (B1212753) (-CH₂-) protons, anticipated around 5.4-5.6 ppm, and a multiplet for the five phenyl protons in the aromatic region (7.2-7.5 ppm). umich.edursc.org The lone proton on the pyrazole (B372694) ring (H-5) is expected to resonate as a singlet further downfield in the aromatic region, likely around 8.0-8.5 ppm.

The ¹³C NMR spectrum would corroborate these findings. The carbon of the carboxyl group (C=O) is expected at the most downfield position, typically between 160-170 ppm. libretexts.org The carbons of the pyrazole ring would appear in the aromatic region, with the C-4 atom bonded to bromine showing a characteristic shift. The benzyl group carbons would include a signal for the methylene carbon around 50-55 ppm and signals for the aromatic carbons between 127-136 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 12.0 - 13.0 (s, 1H) | 160.0 - 170.0 |

| Pyrazole C3 | - | 145.0 - 150.0 |

| Pyrazole C4 | - | 95.0 - 105.0 |

| Pyrazole C5 | 8.0 - 8.5 (s, 1H) | 135.0 - 140.0 |

| Benzyl CH₂ | 5.4 - 5.6 (s, 2H) | 50.0 - 55.0 |

| Benzyl C (ipso) | - | 135.0 - 137.0 |

| Benzyl C (o, m, p) | 7.2 - 7.5 (m, 5H) | 127.0 - 129.0 |

Note: s = singlet, m = multiplet. Predicted values are based on analogous compounds.

Advanced NMR Techniques (e.g., NOE, ¹⁹F NMR for fluorinated analogs)

To confirm assignments and gain deeper structural insights, advanced 2D NMR techniques are employed. Heteronuclear Single Quantum Coherence (HSQC) experiments would correlate the proton signals with their directly attached carbon atoms, confirming the C-H connectivities of the pyrazole H-5 and the benzyl group. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal long-range (2-3 bond) correlations, for instance, between the methylene protons and the pyrazole N-1 and the ipso-carbon of the phenyl ring, solidifying the connectivity of the entire molecule.

While Nuclear Overhauser Effect (NOE) spectroscopy could provide through-space correlations to determine spatial proximity, its application for this specific structure might be limited in confirming new structural features not already evident from connectivity experiments. For fluorinated analogs of this compound, ¹⁹F NMR would be an invaluable tool, providing information on the electronic environment of the fluorine atoms.

X-ray Crystallography for Solid-State Structure Elucidation

It is anticipated that the pyrazole ring is essentially planar. The benzyl and carboxylic acid substituents would be twisted out of this plane to varying degrees. The crystal structure of a related compound reveals that the pyrazole ring makes a dihedral angle of 88.00° with the phenyl ring of the benzyl group. nih.gov In the solid state, carboxylic acids typically form hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. researchgate.net This intermolecular hydrogen bonding is a dominant feature that dictates the crystal packing. The presence of the bromine atom also allows for potential halogen bonding interactions, further influencing the supramolecular architecture.

Table 2: Representative Crystal Data for a Related Benzyl Pyrazole Derivative (Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate)

| Parameter | Value |

| Formula | C₁₉H₁₇BrN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5656 (13) |

| b (Å) | 15.3433 (19) |

| c (Å) | 11.5706 (14) |

| β (°) | 111.506 (2) |

| V (ų) | 1745.1 (4) |

| Z | 4 |

Source: Adapted from related compound data. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. libretexts.org

The most prominent feature would be a very broad absorption band for the O-H stretch of the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region. libretexts.orglibretexts.org This broadening is a result of intermolecular hydrogen bonding. The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp absorption band, expected between 1690-1760 cm⁻¹. libretexts.org The presence of the aromatic rings (pyrazole and phenyl) would be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz A C-O stretching vibration associated with the carboxylic acid is also expected between 1210-1320 cm⁻¹. libretexts.org The C-Br stretch typically appears in the fingerprint region at lower wavenumbers (below 600 cm⁻¹).

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carbonyl | C=O Stretch | 1690 - 1760 | Strong |

| Aromatic Rings | C-H Stretch | 3000 - 3100 | Medium |

| Aromatic Rings | C=C Stretch | 1400 - 1600 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

| Benzyl Group | C-H Bends | 1450 - 1495 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, LCMS-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structural confirmation. Using a technique like Electrospray Ionization (ESI), the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) would be observed, confirming the molecular weight of 296.12 g/mol (for the most common isotopes ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br).

The fragmentation pattern in MS/MS analysis would be characteristic of the structure. Key fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group ([M-OH]⁺) and the entire carboxyl group ([M-COOH]⁺). libretexts.orgyoutube.com For pyrazole-containing structures, fragmentation often involves cleavage of the heterocyclic ring. researchgate.netresearchgate.net The presence of bromine would be indicated by a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br have nearly equal natural abundance). Another prominent fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a very common fragment for benzyl-substituted compounds. thieme-connect.de

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |

| 295 / 297 | [M-H]⁻ | Deprotonation |

| 297 / 299 | [M+H]⁺ | Protonation |

| 251 / 253 | [M-COOH]⁺ | Loss of carboxyl group |

| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |

Note: Isotopic peaks for Br (⁷⁹Br/⁸¹Br) are expected for bromine-containing fragments.

Electronic Spectroscopy (UV-Vis) and Luminescence Studies

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions in the UV region due to π → π* transitions within the conjugated pyrazole and phenyl ring systems. researchgate.net Simple carboxylic acids absorb around 210 nm, which is often not practically useful. libretexts.org However, the extended conjugation provided by the aromatic rings in the target molecule would shift the absorption maxima (λ_max) to longer wavelengths, likely in the 250-300 nm range. researchgate.net The specific λ_max and molar absorptivity (ε) would be sensitive to the solvent polarity.

While some pyrazoline derivatives are known to be fluorescent, pyrazole compounds are generally less emissive. researchgate.net Luminescence studies, including fluorescence spectroscopy, could be performed to investigate the photophysical properties of the molecule. If fluorescent, an emission spectrum would be recorded by exciting the molecule at its absorption maximum to determine its emission wavelength and quantum yield. These properties are highly dependent on the rigidity of the structure and the nature of the electronic transitions.

Electron Spin Resonance (ESR) Spectroscopy (for relevant metal complexes)

In a hypothetical scenario where paramagnetic metal complexes of this compound, for instance, with Cu(II), Mn(II), or Fe(III), were synthesized and characterized by ESR spectroscopy, the resulting spectra would be expected to yield valuable information. The ESR spectrum would be characterized by its g-factor, hyperfine coupling constants, and line shape, all of which are sensitive to the ligand environment around the metal ion.

For example, the g-factor values would provide information about the extent of spin-orbit coupling and the delocalization of the unpaired electron onto the this compound ligand. Anisotropic g-values (gₓ, gᵧ, g₂) would indicate a lower symmetry coordination environment, whereas an isotropic g-value would suggest a highly symmetric environment, such as octahedral or tetrahedral geometry.

Furthermore, hyperfine splitting patterns could arise from the interaction of the unpaired electron with the magnetic nuclei of the metal ion and the donor atoms of the ligand (e.g., nitrogen atoms from the pyrazole ring). The magnitude of these hyperfine coupling constants would offer insights into the nature of the metal-ligand bond and the distribution of the unpaired electron's spin density.

While specific experimental data for metal complexes of this compound is not currently published, the utility of ESR spectroscopy in characterizing similar pyrazolone-metal complexes has been demonstrated. saudijournals.com Such studies are crucial for understanding the magnetic properties and the intricate details of the metal-ligand interactions in these coordination compounds.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By using functionals of the electron density, DFT can accurately predict a wide range of molecular properties. For a molecule like 1-Benzyl-4-bromopyrazole-3-carboxylic acid, DFT calculations, typically employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in optimizing the molecular geometry and calculating various electronic and spectroscopic properties.

A detailed analysis of the electronic structure provides a foundation for understanding the molecule's stability, reactivity, and spectroscopic characteristics. DFT calculations can determine key electronic properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole (B372694) ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.

These calculations also yield precise values for bond lengths, bond angles, and dihedral angles of the molecule's optimized geometry. While experimental data from X-ray crystallography provides this information for the solid state, theoretical calculations offer a view of the molecule in the gaseous phase, free from packing forces. A comparison between theoretical and experimental values can reveal the influence of intermolecular interactions in the crystal lattice. For similar pyrazole derivatives, a good correlation between DFT-calculated and experimentally determined geometric parameters has been observed.

Table 1: Hypothetical DFT (B3LYP/6-311++G(d,p)) Calculated Electronic Properties of this compound

| Property | Calculated Value |

| Total Energy | -Value a.u. |

| Dipole Moment | Value Debye |

| Point Group | C1 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity and lower stability.

For this compound, the HOMO is likely to be distributed over the electron-rich pyrazole and benzyl (B1604629) rings, while the LUMO may be localized more on the carboxylic acid group and the pyrazole ring, particularly the C-Br bond. The energy gap would provide a quantitative measure of its reactivity, which is crucial for predicting its behavior in chemical reactions. Analysis of pyrazole derivatives often reveals that substituents on the ring significantly influence the FMO energies and distribution.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -Value |

| LUMO | -Value |

| HOMO-LUMO Gap (ΔE) | Value |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from FMO analysis.

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes to specific molecular motions (stretching, bending, etc.) can be made. For this compound, characteristic vibrational modes would include the O-H and C=O stretching of the carboxylic acid, C-H stretching of the aromatic rings, and vibrations of the pyrazole ring.

Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict electronic transitions, which are observed in UV-Visible spectroscopy. The calculated excitation energies and oscillator strengths correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. This allows for an understanding of the electronic transitions, often involving promotions of electrons from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques to represent and simulate the behavior of molecules. These methods are essential for studying the dynamic nature of molecules and their interactions with their environment.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds (e.g., between the benzyl group and the pyrazole ring, and within the carboxylic acid group), multiple low-energy conformations may exist. Computational methods can be used to systematically explore the potential energy surface to identify the most stable conformers. Understanding the preferred conformation is crucial as it influences the molecule's physical properties and its ability to interact with other molecules.

In the solid state and in solution, molecules of this compound will interact with each other through various non-covalent forces. These supramolecular interactions are fundamental to the molecule's crystal packing and its behavior in a biological or chemical system. nih.gov

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the -OH group) and acceptor (the C=O group). This functionality is highly likely to lead to the formation of strong intermolecular hydrogen bonds, such as the classic carboxylic acid dimer motif, where two molecules are linked in a head-to-head fashion. The nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors.

π-π Interactions: The presence of two aromatic rings (the benzyl and pyrazole rings) suggests the possibility of π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic systems, play a significant role in the stabilization of the crystal structure.

Halogen Bonding: The bromine atom on the pyrazole ring can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule.

Molecular dynamics simulations can be used to study the dynamic behavior of these interactions over time, providing a more realistic picture of the molecular assembly in different environments. Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular contacts in a crystal lattice.

Molecular Docking Studies for Ligand-Target Interactions in Pre-clinical Research

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In preclinical research, this method is instrumental in screening and designing potential drug candidates by simulating the interaction between a ligand, such as a derivative of this compound, and its protein target.

Research on pyrazole derivatives has frequently employed molecular docking to explore their potential as inhibitors of various enzymes implicated in disease. For instance, studies have shown that pyrazole compounds can act as potent inhibitors for targets such as tyrosine kinases, mitogen-activated protein kinase (MAPK) signaling pathway components, and human topoisomerase II β. nih.govnih.govnih.gov

In a typical docking study, the pyrazole derivative is placed into the binding site of a target protein. The simulation then calculates the binding affinity, often expressed as a docking score in kcal/mol, and identifies the key intermolecular interactions. These interactions commonly include:

Hydrogen Bonds: The carboxylic acid group and the nitrogen atoms of the pyrazole ring are prime candidates for forming hydrogen bonds with amino acid residues in the active site of a protein. researchgate.net

Hydrophobic Interactions: The benzyl and phenyl groups can engage in hydrophobic interactions with nonpolar residues of the target protein.

Halogen Bonds: The bromine atom at the 4-position of the pyrazole ring can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

For example, docking studies on N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as MEK inhibitors revealed crucial pharmacophore features for activity. nih.gov Similarly, investigations into pyrazole derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors showed binding scores comparable to established drugs like erlotinib, highlighting their therapeutic potential. nih.gov One such study found a binding score of -9.52 Kcal/mol for a pyrazole derivative against EGFR. nih.gov These computational predictions guide the synthesis of new derivatives with improved potency and selectivity.

| Target Enzyme | Pyrazole Derivative Class | Key Interactions Observed | Reference Docking Score (kcal/mol) |

| MEK1 | N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamides | Hydrogen bonds, Hydrophobic interactions | - |

| EGFR | Substituted pyrazoles | Hydrogen bonds with key residues (e.g., Met793) | -9.52 |

| Topoisomerase II β | Pyridine-pyrazole hybrids | Good affinity for the active site | - |

| Bacterial Proteins (e.g., 3TYE, 3UDI) | Furan-pyrazole derivatives | Hydrogen bonds, Hydrophobic interactions | - |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), is a vital tool for elucidating the mechanisms of chemical reactions. researchgate.netjcsp.org.pk By modeling the reaction pathway, chemists can understand how reactants are converted into products, identify intermediates and transition states, and calculate activation energies. This knowledge is essential for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

For pyrazole-carboxylic acids, DFT calculations can be used to investigate their synthesis, which often involves cyclization reactions. researchgate.net Computational approaches can model the entire reaction coordinate, providing a step-by-step view of bond formation and cleavage. Key parameters derived from these calculations include:

Transition State Geometries: Identifying the highest energy point along the reaction pathway.

Activation Energies: The energy barrier that must be overcome for the reaction to occur. Lower activation energies indicate a more favorable reaction.

Studies on related heterocyclic systems have demonstrated the power of this approach. For example, DFT has been used to study the alkylation of pyrazole derivatives, correctly predicting the regioselectivity of the reaction by analyzing transition-state energies. researchgate.net These theoretical investigations often consider the effects of solvents, which can significantly influence reaction pathways and energetics. By providing a detailed molecular-level picture, these computational methods complement experimental work and accelerate the development of synthetic methodologies for compounds like this compound. researchgate.net

| Computational Method | Information Gained | Application to Pyrazole Synthesis |

| Density Functional Theory (DFT) | Transition state structures, activation energies, reaction thermodynamics. | Understanding cyclization pathways, predicting regioselectivity. |

| Intrinsic Reaction Coordinate (IRC) | Confirms that a transition state connects reactants and products. | Elucidating the full reaction mechanism from start to finish. |

| Solvation Models (e.g., SMD, PCM) | Accounts for the effect of the solvent on the reaction. | Improving the accuracy of energy calculations for reactions in solution. |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density (ρ) to characterize chemical bonding and intermolecular interactions. researchgate.netmiamioh.eduwashington.edu This method provides a rigorous definition of an atom within a molecule and classifies the nature of atomic interactions based on the properties of the electron density at specific locations called bond critical points (BCPs). researchgate.netresearchgate.net

For a molecule like this compound, QTAIM analysis can reveal detailed information about its electronic structure. The key parameters analyzed at a BCP are:

Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the strength of the bond.

Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals forces, where electron density is depleted in the internuclear region.

Total Electron Energy Density (H(r)): The sign of H(r) can also help distinguish between shared and closed-shell interactions, with H(r) < 0 being indicative of covalent character.

QTAIM has been employed to study non-covalent interactions in pyrazole-containing systems, such as hydrogen bonding within molecular dimers or crystal lattices. researchgate.netresearchgate.net By analyzing the BCPs between a hydrogen donor and acceptor, researchers can quantify the strength and nature of these crucial interactions, which govern molecular recognition and self-assembly processes. This level of detailed electronic structure analysis is critical for understanding the molecule's stability, reactivity, and potential interactions with biological targets. researchgate.net

| QTAIM Parameter at BCP | Interpretation | Relevance to this compound |

| Electron Density (ρ) | Indicates bond strength/order. | Quantifies the strength of covalent bonds and intermolecular interactions like hydrogen bonds. |

| Laplacian of Electron Density (∇²ρ) | Distinguishes between shared (covalent) and closed-shell (non-covalent) interactions. | Characterizes the nature of bonds within the pyrazole ring and interactions involving the carboxylic acid and bromine substituents. |

| Ellipticity (ε) | Measures the anisotropy of electron density; indicates π-character. | Assesses the degree of double bond character in the pyrazole ring and phenyl groups. |

| Total Electron Energy Density (H) | Helps to characterize the degree of covalency in interactions. | Provides further insight into the nature of hydrogen bonds and other non-covalent contacts. |

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Brominated Pyrazole (B372694) Carboxylic Acids

The development of efficient and sustainable synthetic methods is a cornerstone of modern organic chemistry. For brominated pyrazole carboxylic acids, future research will likely focus on strategies that offer improved yields, regioselectivity, and milder reaction conditions. One promising avenue is the exploration of electrosynthesis for the bromination of pyrazole precursors. researchgate.net This technique offers a greener alternative to traditional brominating agents, often proceeding with high efficiency and selectivity under ambient conditions. researchgate.net Furthermore, the use of silica-functionalized catalysts in the synthesis of pyrazole derivatives is gaining traction as a method to enhance reaction rates and facilitate catalyst recovery and reuse. bohrium.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Electrosynthesis | Milder reaction conditions, high selectivity, reduced use of hazardous reagents. researchgate.net | Optimization of electrode materials and reaction parameters for specific substrates. |

| Silica-Functionalized Catalysis | Enhanced reaction rates, catalyst recyclability, improved sustainability. bohrium.com | Design of novel silica-supported catalysts with tailored activity and selectivity. |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste, simplified purification. | Development of novel multi-component reactions for pyrazole synthesis. |

| C-H Activation/Functionalization | Atom economy, access to novel derivatives, reduced synthetic steps. researchgate.net | Discovery of new catalytic systems for the direct functionalization of the pyrazole ring. |

Exploration of Diverse Reactivity Profiles for Enhanced Functionalization

The inherent reactivity of the pyrazole core, coupled with the presence of the carboxylic acid, bromine, and benzyl (B1604629) substituents, provides a rich platform for further chemical modification. Future research will undoubtedly focus on a deeper exploration of the reactivity of 1-Benzyl-4-bromopyrazole-3-carboxylic acid to enable the synthesis of a diverse array of functionalized derivatives. The carboxylic acid group serves as a versatile handle for the introduction of various functionalities through esterification or amidation reactions. beilstein-journals.orgarkat-usa.orgnih.govorganic-chemistry.orgmdpi.com For instance, conversion to the corresponding acid chloride can facilitate reactions with a wide range of nucleophiles to generate amides and esters with tailored properties. nih.govmdpi.com

The bromine atom at the 4-position is a key site for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions open the door to the synthesis of complex molecules with extended conjugation and diverse three-dimensional structures. Furthermore, the pyrazole ring itself can participate in various transformations, including cycloaddition reactions and electrophilic substitution, allowing for the introduction of additional functional groups and the construction of more complex heterocyclic systems. nih.gov A systematic investigation of these reactivity profiles will be crucial for unlocking the full synthetic potential of this scaffold. nih.gov

| Functional Group | Reaction Type | Potential Modifications |

| Carboxylic Acid | Esterification, Amidation beilstein-journals.orgarkat-usa.orgnih.govorganic-chemistry.orgmdpi.com | Introduction of alkyl, aryl, or functionalized side chains. |

| Bromine Atom | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Formation of C-C and C-heteroatom bonds, synthesis of biaryl and vinyl derivatives. |

| Pyrazole Ring | Cycloaddition, Electrophilic Substitution nih.gov | Construction of fused heterocyclic systems, introduction of nitro or halogen groups. |

| Benzyl Group | Benzylic Functionalization | Introduction of substituents on the phenyl ring to modulate electronic and steric properties. |

Integration of Advanced Computational and Artificial Intelligence/Machine Learning Approaches in Design and Discovery

The synergy between experimental chemistry and computational modeling is revolutionizing the process of drug discovery and materials science. For this compound and its analogs, the integration of advanced computational and artificial intelligence (AI)/machine learning (ML) approaches will be instrumental in accelerating the design and discovery of new molecules with desired properties. nih.govmdpi.com Computational tools, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules, guiding synthetic efforts and aiding in the interpretation of experimental data. nih.govmdpi.comresearchgate.net

Molecular docking and molecular dynamics simulations can be employed to predict the binding affinity and mode of interaction of pyrazole derivatives with biological targets, thereby facilitating the rational design of new therapeutic agents. researchgate.net Furthermore, AI and ML algorithms can be trained on existing chemical and biological data to predict the properties of novel compounds, screen virtual libraries for promising candidates, and even propose new synthetic routes. nih.govmdpi.com This data-driven approach has the potential to significantly reduce the time and cost associated with the discovery and development of new drugs and materials.

| Computational/AI/ML Technique | Application in Pyrazole Research | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity indices, and spectroscopic properties. nih.govmdpi.comresearchgate.net | Deeper understanding of molecular properties and reactivity, aiding in rational design. |

| Molecular Docking & Dynamics | Prediction of binding modes and affinities with biological targets. researchgate.net | Identification of potential drug candidates and optimization of ligand-receptor interactions. |

| Artificial Intelligence/Machine Learning | QSAR modeling, virtual screening, de novo design, synthesis prediction. nih.govmdpi.com | Accelerated discovery of novel compounds with desired properties, optimization of synthetic strategies. |

Expansion of Applications in Emerging Technologies and Interdisciplinary Research

The unique structural features of this compound make it an attractive scaffold for applications beyond traditional medicinal chemistry and agrochemicals. Future research is expected to explore the potential of this compound and its derivatives in a variety of emerging technologies and interdisciplinary fields. For instance, the pyrazole core is known to be a component of various functional materials, and the ability to tune the electronic properties of these molecules through substitution could lead to the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The presence of a bromine atom also opens up possibilities in materials science, as brominated compounds are often used as flame retardants or as building blocks for polymers with specific properties. Furthermore, the coordination chemistry of pyrazole-based ligands is a rich area of research, and this compound could serve as a versatile ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties. The exploration of these interdisciplinary research avenues will be key to unlocking the full potential of this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-benzyl-4-bromopyrazole-3-carboxylic acid, and how can regioselectivity be controlled?

- Methodological Answer : The compound can be synthesized via cyclization of hydrazine derivatives with β-keto esters or via functionalization of pre-formed pyrazole cores. For regioselective bromination, electrophilic substitution at the 4-position of the pyrazole ring can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., solvent polarity, temperature). Post-functionalization with a benzyl group requires protection/deprotection strategies for the carboxylic acid moiety to avoid side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- IR Spectroscopy : Confirm carbonyl (C=O) stretching (~1680–1720 cm⁻¹) and pyrazole C-N/C-Br vibrations.

- NMR : ¹H NMR should show benzyl protons (δ ~4.5–5.0 ppm, singlet) and pyrazole ring protons (δ ~7.0–8.5 ppm). ¹³C NMR verifies the carboxylic carbon (~165–170 ppm).

- GC-MS/LC-MS : Validate molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Ensure <2% deviation from theoretical C, H, N, Br values .

Q. What solvent systems are optimal for handling this compound in reactions?

- Methodological Answer : Use polar aprotic solvents (e.g., DMF, DMSO) for reactions requiring deprotonation of the carboxylic acid. For bromine-mediated reactions, dichloromethane or THF is suitable. Solubility screening (via UV-Vis or NMR) in water-organic mixtures (e.g., MeOH:H₂O) aids in crystallization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and tautomeric stability of this compound?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-311+G**) to model tautomeric equilibria (e.g., N1-H vs. N2-H forms).

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Compare computed NMR/IR spectra with experimental data to validate models .

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura coupling of this compound?

- Methodological Answer :

- Protection : Convert the carboxylic acid to a methyl ester or tert-butyl ester to prevent Pd catalyst poisoning.

- Ligand Selection : Use bulky ligands (e.g., SPhos) to enhance selectivity for the aryl bromide site over the benzyl group.

- Kinetic Monitoring : Track reaction progress via LC-MS to optimize temperature and catalyst loading .

Q. How does the electronic nature of substituents influence the biological activity of derivatives of this compound?

- Methodological Answer :

- Synthesize analogs with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups.

- Assess structure-activity relationships (SAR) via assays (e.g., antioxidant: DPPH radical scavenging; anti-inflammatory: COX-2 inhibition).

- Correlate Hammett σ values with bioactivity trends to identify pharmacophores .

Q. What are the challenges in analyzing adsorption/desorption dynamics of this compound on catalytic surfaces?

- Methodological Answer :

- Use in situ FTIR or XPS to monitor binding modes (e.g., carboxylate vs. pyrazole coordination).

- Perform kinetic isotope effects (KIE) studies to distinguish rate-determining steps in surface reactions.

- Compare with pyrazole derivatives lacking the benzyl/bromo groups to isolate electronic vs. steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.